TLR8 agonist 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

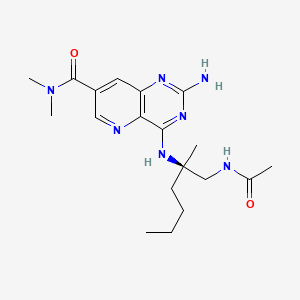

Molecular Formula |

C19H29N7O2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

4-[[(2R)-1-acetamido-2-methylhexan-2-yl]amino]-2-amino-N,N-dimethylpyrido[3,2-d]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C19H29N7O2/c1-6-7-8-19(3,11-22-12(2)27)25-16-15-14(23-18(20)24-16)9-13(10-21-15)17(28)26(4)5/h9-10H,6-8,11H2,1-5H3,(H,22,27)(H3,20,23,24,25)/t19-/m1/s1 |

InChI Key |

IJTJKDNTIRFLNH-LJQANCHMSA-N |

Isomeric SMILES |

CCCC[C@](C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N |

Canonical SMILES |

CCCCC(C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TLR8 Agonist 6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TLR8 agonist 6, a synthetic small molecule activator of Toll-like receptor 8. Also known as Compound A, this potent immunomodulator is under investigation for its therapeutic potential in oncology and infectious diseases. This document details its mechanism of action, signaling pathways, and key experimental data and protocols.

Core Concepts and Chemical Properties

This compound is a synthetic small molecule designed to selectively activate Toll-like receptor 8 (TLR8), a key component of the innate immune system.[1] TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly from viral pathogens, initiating a signaling cascade that leads to a robust pro-inflammatory response.[1]

Chemical Identity:

| Property | Value |

| IUPAC Name | 4-[[(2R)-1-acetamido-2-methylhexan-2-yl]amino]-2-amino-N,N-dimethylpyrido[3,2-d]pyrimidine-7-carboxamide |

| Molecular Formula | C₁₉H₂₉N₇O₂ |

| Molecular Weight | 387.48 g/mol |

| Canonical SMILES | CCCCC(C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N |

| Isomeric SMILES | CCCC--INVALID-LINK--(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N |

| CAS Number | 2616605-55-9 |

Mechanism of Action and Signaling Pathway

This compound exerts its immunostimulatory effects by binding to and activating TLR8 within the endosomes of immune cells, primarily myeloid cells such as monocytes, macrophages, and dendritic cells. This activation triggers a MyD88-dependent signaling pathway, culminating in the production of pro-inflammatory cytokines and chemokines.

Upon binding of this compound, the TLR8 receptor dimerizes and recruits the Toll/Interleukin-1 receptor (TIR) domain-containing adapter protein, Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then associates with and activates IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. This leads to the formation of a complex with TNF receptor-associated factor 6 (TRAF6), which in turn activates the TGFβ-activated kinase 1 (TAK1) complex. TAK1 subsequently activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade (including JNK and p38).

Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the transcription factor NF-κB to translocate to the nucleus. The MAPK pathway activates the transcription factor AP-1. Both NF-κB and AP-1 are critical for the transcription of genes encoding a variety of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the key in vitro potency data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Parameter | Value (µM) | Reference |

| TLR8 Activation | HEK-Blue™ hTLR8 cells | EC₅₀ | 0.052 | [1] |

| IL-12p40 Production | Human PBMCs | EC₅₀ | 0.031 | [1] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

HEK-Blue™ hTLR8 Cell-Based Assay for TLR8 Agonist Activity

This assay is used to determine the potency (EC₅₀) of TLR8 agonists by measuring the activation of an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in HEK293 cells stably expressing human TLR8.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound (stock solution in DMSO)

-

Positive control (e.g., R848)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions. On the day of the assay, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Assay Plate Setup: Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate. Include wells for a positive control and a vehicle control (medium with DMSO).

-

Cell Seeding: Add 180 µL of the cell suspension to each well, resulting in a final volume of 200 µL and a cell density of approximately 5 x 10⁴ cells/well.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Measurement: Determine the SEAP activity by measuring the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Data Analysis: Plot the OD values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Production Assay

This assay measures the ability of this compound to induce the production of pro-inflammatory cytokines, such as IL-12p40, from primary human immune cells.

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound (stock solution in DMSO)

-

Positive control (e.g., LPS)

-

96-well round-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Centrifuge

-

ELISA kit for human IL-12p40

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.

-

Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the wells containing the PBMCs. Include wells for a positive control and a vehicle control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of IL-12p40 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Synthesis

The synthesis of this compound is a multi-step process involving the construction of its unique chemical scaffold, which is crucial for its selective TLR8 activation. While specific synthetic routes may vary, they generally involve the formation of key intermediates through reactions like nucleophilic substitutions and cyclizations, followed by functional group modifications using oxidation or reduction reactions to enhance biological activity.[1]

Preclinical and Clinical Development

As of the latest available information, this compound is in the preclinical stage of development. In vivo studies in relevant animal models are necessary to evaluate its efficacy, pharmacokinetics, and safety profile before it can proceed to clinical trials in humans. Research in the field of TLR8 agonists is active, with several other molecules in clinical development for various cancer indications.

Conclusion

This compound is a potent and selective activator of TLR8 with demonstrated in vitro activity in inducing pro-inflammatory cytokine production. Its well-defined mechanism of action and strong immunostimulatory properties make it a promising candidate for further investigation as a therapeutic agent in cancer immunotherapy and for the treatment of infectious diseases. Further preclinical and clinical studies are required to fully elucidate its therapeutic potential and safety profile.

References

The Discovery of Novel TLR8 Agonists: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The Toll-like receptor 8 (TLR8) has emerged as a critical target in immunotherapy, primarily due to its role in activating the innate immune system. As a pattern recognition receptor, TLR8 recognizes single-stranded RNA (ssRNA), triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the subsequent activation of adaptive immunity. This makes TLR8 agonists highly promising candidates for vaccine adjuvants and cancer therapeutics. This technical guide provides an in-depth overview of the discovery of novel TLR8 agonists, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Core Concepts in TLR8 Agonist Discovery

The development of potent and selective small-molecule TLR8 agonists is a key focus of current research.[1] These molecules, often heterocyclic compounds such as imidazoquinolines, quinazolines, and benzimidazoles, are designed to mimic the natural ligands of TLR8 and induce a robust immune response.[2][3][4][5] A critical aspect of their development is ensuring selectivity for TLR8 over the closely related TLR7, as activation of TLR7 can lead to a different cytokine profile and potential off-target effects.[6][7]

Quantitative Data Summary of Novel TLR8 Agonists

The potency and selectivity of novel TLR8 agonists are typically evaluated using in vitro cell-based assays. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of an agonist that produces 50% of the maximal response. The following tables summarize the reported EC50 values for several recently discovered and notable TLR8 agonists.

| Compound Class | Compound Name/ID | Human TLR8 EC50 (nM) | Human TLR7 EC50 (µM) | Selectivity (TLR7/TLR8) | Reference(s) |

| Benzazepine | Motolimod (VTX-2337) | ~100 - 140 | 19.8 | ~141-198 | [6][8][9][10][11][12] |

| Pyridopyrimidine | Selgantolimod (GS-9688) | 220 | >50 | >227 | [13][14][15][16][17] |

| Proprietary | DN052 | 6.7 | >50 | >7462 | [6] |

| Imidazoquinoline | Compound 574 | 2210 | 0.6 | 0.27 (TLR7 selective) | [18] |

| Imidazoquinoline | Compound 558 | 5340 | 0.18 | 0.03 (TLR7 selective) | [18] |

| Imidazoquinoline | Compound 522 | 9880 | 2.22 | 0.22 (TLR7 selective) | [18] |

| Imidazoquinoline | Compound 543 | 14480 | 4.43 | 0.31 (TLR7 selective) | [18] |

| Imidazoquinoline | Compound 571 | 49800 | Not Active | Highly TLR8 Selective | [18] |

Table 1: Potency and Selectivity of Novel Small Molecule TLR8 Agonists. This table provides a comparative summary of the potency (EC50) of various novel TLR8 agonists on human TLR8 and their selectivity against human TLR7.

| Compound Name/ID | Cell Type | Cytokine(s) Measured | Key Findings | Reference(s) |

| Motolimod (VTX-2337) | Human PBMCs | TNF-α, IL-12 | EC50 for TNF-α: 140 nM; EC50 for IL-12: 120 nM. | [9][11] |

| Selgantolimod (GS-9688) | Human PBMCs | IL-12p40, IFN-α | Potent IL-12p40 induction (EC50 = 220 nM); Weak IFN-α induction (EC50 > 50 µM). | [13][14][15] |

| CL075 (TLR8 agonist) | Human Whole Blood | TNF-α, IFN-γ | Induced production of both TNF-α and IFN-γ. | [19] |

| ssRNA (TLR8 agonist) | Human Whole Blood | TNF-α, IFN-γ | Induced production of both TNF-α and IFN-γ. | [19] |

| Generic TLR8 Agonists | Human PBMCs | CCL4, IL-1β, IL-6, TNF-α | Increased production of these cytokines observed at 6 hours post-stimulation. | [20] |

Table 2: In Vitro Cytokine Production Induced by TLR8 Agonists. This table summarizes the cytokine production profiles of different TLR8 agonists in human peripheral blood mononuclear cells (PBMCs) and whole blood.

Signaling Pathways and Experimental Workflows

The discovery and validation of novel TLR8 agonists follow a structured preclinical development workflow. This process involves initial screening for activity, assessment of selectivity, and detailed characterization of the induced immune response, both in vitro and in vivo.

TLR8 Signaling Pathway

Activation of TLR8 by an agonist initiates a downstream signaling cascade primarily through the myeloid differentiation primary response 88 (MyD88)-dependent pathway.[21] This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-12.[22][23][24]

Preclinical Development Workflow for TLR8 Agonists

The preclinical development of TLR8 agonists typically follows a multi-stage process, from initial hit identification to in vivo efficacy studies. This workflow ensures a thorough evaluation of a candidate molecule's potential as a therapeutic agent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of novel TLR8 agonists.

Protocol 1: In Vitro TLR8 Agonist Activity Screening using HEK-Blue™ hTLR8 Cells

This protocol describes the use of a commercially available reporter cell line to quantify the activation of human TLR8 by a test compound.

1. Materials:

- HEK-Blue™ hTLR8 cells (InvivoGen)

- HEK-Blue™ Detection medium (InvivoGen)

- Test compounds (dissolved in DMSO)

- Positive control (e.g., R848 or CL075)

- Negative control (vehicle, e.g., DMSO)

- 96-well, flat-bottom cell culture plates

- CO2 incubator (37°C, 5% CO2)

- Spectrophotometer (620-655 nm)

2. Cell Preparation:

- Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.

- On the day of the assay, wash the cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.

- Resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a final concentration of approximately 2.8 x 10^5 cells/mL.

3. Assay Procedure:

- Prepare serial dilutions of the test compounds and controls in cell culture medium. The final DMSO concentration should be kept below 0.5%.

- Add 20 µL of the diluted test compounds, positive control, or negative control to the appropriate wells of a 96-well plate.

- Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.

- Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

- Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The color change from pink to purple/blue indicates SEAP production and TLR8 activation.

4. Data Analysis:

- Subtract the average absorbance of the negative control wells from all other absorbance values.

- Plot the normalized absorbance values against the log of the compound concentration.

- Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for measuring the production of key pro-inflammatory cytokines, such as TNF-α and IL-12, from human PBMCs upon stimulation with a TLR8 agonist.

1. Materials:

- Ficoll-Paque™ PLUS (or similar density gradient medium)

- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

- Human whole blood from healthy donors

- Test compounds (dissolved in DMSO)

- Positive control (e.g., LPS for general inflammation, or a known TLR8 agonist)

- Negative control (vehicle, e.g., DMSO)

- 50 mL conical tubes

- 96-well cell culture plates

- Centrifuge

- CO2 incubator (37°C, 5% CO2)

- ELISA or multiplex cytokine assay kits (for TNF-α, IL-12, etc.)

2. PBMC Isolation:

- Dilute the whole blood 1:1 with sterile PBS.

- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube.

- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

- Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

- Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

- Resuspend the final PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue).

3. Cell Stimulation:

- Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

- Plate 100 µL of the cell suspension into each well of a 96-well plate.

- Add 100 µL of the test compounds, positive control, or negative control (at 2x the final concentration) to the respective wells.

- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

4. Cytokine Measurement:

- After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

- Carefully collect the supernatant from each well.

- Measure the concentration of TNF-α, IL-12, and other cytokines of interest in the supernatant using ELISA or a multiplex cytokine assay, following the manufacturer's instructions.

5. Data Analysis:

- Generate a standard curve for each cytokine using the provided standards.

- Calculate the concentration of each cytokine in the samples based on the standard curve.

- Plot the cytokine concentrations against the log of the compound concentration to determine the dose-response relationship.

Protocol 3: In Vivo Efficacy Evaluation in Humanized Mouse Models

Due to species-specific differences in TLR8 activity, humanized mouse models (mice engrafted with human immune cells) are often used to evaluate the in vivo efficacy of TLR8 agonists.

1. Animal Model:

- Immunodeficient mice (e.g., NSG or NOG mice) engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.

2. Tumor Model (for cancer immunotherapy studies):

- Subcutaneously implant a human tumor cell line (e.g., ovarian cancer, squamous cell carcinoma of the head and neck) into the humanized mice.

- Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

3. Treatment Regimen:

- Administer the test TLR8 agonist via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).

- Include a vehicle control group and potentially a positive control group (e.g., a known immuno-oncology agent).

- Administer the treatment at a predetermined dosing schedule (e.g., once or twice weekly).

4. Efficacy Endpoints:

- Tumor Growth Inhibition: Measure tumor volume regularly (e.g., twice a week) using calipers.

- Survival Analysis: Monitor the survival of the mice over time.

- Pharmacodynamic Markers:

- Collect blood samples at various time points to measure plasma cytokine levels (e.g., human IL-12, IFN-γ).

- At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze the infiltration and activation of human immune cells (e.g., T cells, NK cells, dendritic cells).

5. Data Analysis:

- Compare tumor growth curves between treatment and control groups using appropriate statistical methods (e.g., ANOVA).

- Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.

- Analyze cytokine levels and immune cell populations to assess the immunological mechanism of action.

Conclusion

The discovery of novel TLR8 agonists represents a vibrant and promising area of research with the potential to significantly impact the fields of vaccinology and oncology. The methodologies and data presented in this technical guide provide a framework for researchers and drug development professionals to understand and contribute to this exciting field. A systematic approach, combining robust in vitro characterization with relevant in vivo models, is essential for the successful translation of these potent immune modulators from the laboratory to the clinic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of novel quinazolinone derivatives as anti-HBV agents with TLR8 agonist effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1,2,3-Triazole-Containing Quinoline-Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8 | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Motolimod - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. drughunter.com [drughunter.com]

- 18. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

The Innate Immune Response to Toll-like Receptor 8 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, primarily recognizing single-stranded RNA (ssRNA) derived from viral and bacterial pathogens.[1][2][3] Located within the endosomes of immune cells, TLR8 activation triggers a potent inflammatory response, making it a compelling target for the development of novel immunotherapies and vaccine adjuvants.[2][4][5] This technical guide provides an in-depth overview of the innate immune response to TLR8 agonists, detailing the signaling pathways, cellular responses, and key experimental methodologies used to study these interactions.

TLR8 Signaling Pathway

Upon binding of an agonist, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][3][6][7][8] This initiates a signaling cascade that is exclusively MyD88-dependent, unlike some other TLRs that can also utilize a TRIF-dependent pathway.[7][9][10][11] The MyD88-dependent pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which drive the expression of pro-inflammatory cytokines and type I interferons.[3][7][10][11][12]

The key steps in the TLR8 signaling cascade are as follows:

-

Ligand Recognition: TLR8, located in the endosome, recognizes ssRNA or synthetic small molecule agonists.[1][3]

-

Dimerization and MyD88 Recruitment: Ligand binding induces TLR8 dimerization and the recruitment of the MyD88 adaptor protein to its Toll/Interleukin-1 receptor (TIR) domain.[7][10]

-

IRAK Complex Formation: MyD88 recruits and phosphorylates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[10][13]

-

TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6).[10][12]

-

Activation of Downstream Kinases: TRAF6 activates downstream kinase complexes, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs).[10]

-

Transcription Factor Activation: The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. MAPKs also contribute to the activation of other transcription factors like AP-1. In parallel, TRAF6 can activate IRF5 and IRF7, leading to the production of type I interferons.[7][9][10][12][13]

-

Gene Expression: Nuclear translocation of these transcription factors drives the expression of a wide range of pro-inflammatory cytokines, chemokines, and type I interferons.[7][11]

Cellular Responders and Cytokine Profiles

TLR8 is predominantly expressed by myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[3][4] Stimulation of these cells with TLR8 agonists leads to the production of a characteristic profile of pro-inflammatory cytokines.

| Cell Type | Key Cytokines Induced by TLR8 Agonists | References |

| Monocytes | TNF-α, IL-6, IL-1β, IL-12 | [12][13][14] |

| Macrophages | TNF-α, IL-6, IL-12, IFN-β | [4][6][13] |

| Myeloid Dendritic Cells (mDCs) | TNF-α, IL-6, IL-12p70, IL-23, IFN-β | [4][12][15] |

Quantitative Cytokine Production in Human PBMCs

The following table summarizes representative quantitative data on cytokine production in human peripheral blood mononuclear cells (PBMCs) following stimulation with TLR8 agonists. Values can vary depending on the specific agonist, concentration, and donor variability.

| Agonist (Concentration) | Cytokine | Concentration (pg/mL) | Incubation Time | References |

| Motolimod (2 µM) | TNF-α | ~1000 - 4000 | 4 hours | [14] |

| Motolimod (2 µM) | IL-6 | ~500 - 2000 | 4 hours | [14] |

| Motolimod (2 µM) | IL-1β | ~100 - 500 | 4 hours | [14] |

| ssRNA (TLR8 agonist) | TNF-α | ~200 - 1500 | Overnight | [16] |

| CL075 (TLR7/8 agonist) | TNF-α | ~500 - 2500 | Overnight | [16] |

| R848 (1 µM) | IL-6 | >10000 | 24 hours | [15] |

| R848 (1 µM) | IL-12p70 | ~500 - 1500 | 24 hours | [15] |

Experimental Protocols

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs from whole blood using density gradient centrifugation.

-

Materials:

-

Whole blood collected in sodium heparin tubes.

-

Ficoll-Paque or Histopaque density gradient medium.

-

Phosphate-buffered saline (PBS).

-

50 mL conical tubes.

-

Centrifuge.

-

-

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over the density gradient medium in a conical tube.

-

Centrifuge at 1000 x g for 20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer of plasma and platelets.

-

Collect the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.

-

Wash the collected cells with PBS and centrifuge at 500 x g for 5 minutes. Repeat the wash step.

-

Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum and penicillin/streptomycin) and perform a cell count.

-

2. In Vitro Stimulation of PBMCs with TLR8 Agonists

This protocol outlines the stimulation of isolated PBMCs to induce cytokine production.

-

Materials:

-

Isolated PBMCs.

-

Complete RPMI-1640 medium.

-

TLR8 agonist (e.g., Motolimod, R848) at the desired concentration.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

-

Procedure:

-

Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of the TLR8 agonist solution (at 2x the final desired concentration) to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 4, 24, or 48 hours).

-

After incubation, centrifuge the plate and collect the supernatant for cytokine analysis by ELISA or other methods. The cell pellet can be used for flow cytometry or RNA analysis.

-

3. Measurement of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying secreted cytokines in cell culture supernatants.

-

General Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

4. Intracellular Cytokine Staining and Flow Cytometry

This technique allows for the identification of specific cell populations producing cytokines.

-

Materials:

-

Stimulated PBMCs.

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19, HLA-DR).

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IL-6).

-

Flow cytometer.

-

-

Procedure:

-

During the last few hours of cell stimulation, add a protein transport inhibitor to the culture to allow cytokines to accumulate intracellularly.

-

Harvest the cells and wash with FACS buffer (PBS with 5% FBS).

-

Stain for cell surface markers by incubating the cells with a cocktail of fluorescently labeled antibodies.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using appropriate buffers.

-

Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently labeled anti-cytokine antibodies.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer and analyze the results to determine the percentage of specific cell populations positive for each cytokine.

-

5. RNA Isolation and qPCR for Gene Expression Analysis

Quantitative PCR (qPCR) can be used to measure the upregulation of cytokine gene expression following TLR8 agonist stimulation.

-

Materials:

-

Stimulated cell pellets.

-

RNA isolation kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers specific for target genes (e.g., TNFA, IL6) and a housekeeping gene.

-

qPCR instrument.

-

-

Procedure:

-

Lyse the cells and isolate total RNA using a commercial kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the data to determine the relative fold change in gene expression compared to unstimulated controls, normalized to a housekeeping gene.

-

Conclusion

TLR8 agonists represent a promising class of immunomodulatory molecules with significant potential in the fields of oncology and infectious disease. A thorough understanding of the underlying innate immune response, from the molecular signaling cascade to the cellular and cytokine responses, is essential for their rational development and clinical application. The experimental methodologies outlined in this guide provide a framework for the comprehensive evaluation of novel TLR8-targeting therapeutics.

References

- 1. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 2. What are TLR8 agonists and how do they work? [synapse.patsnap.com]

- 3. The Relevance of TLR8 in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 9. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Crosstalk between TLR8 and RIG-I-like receptors enhances antiviral immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Sentinel of the Endosome: A Technical Guide to Cellular Responses to TLR8 Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular responders to Toll-like receptor 8 (TLR8) agonists, detailing the signaling cascades, quantitative cellular responses, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a critical resource for researchers in immunology and drug development professionals exploring the therapeutic potential of TLR8 modulation.

Core Responders to TLR8 Agonism: The Myeloid Lineage

Toll-like receptor 8, a pattern recognition receptor primarily localized to the endosomal compartment, is a key sensor of single-stranded RNA (ssRNA), a hallmark of viral and some bacterial pathogens.[1] Expression and functional responsiveness to TLR8 agonists are predominantly observed in cells of the myeloid lineage.

Primary Responders:

-

Monocytes: Human monocytes express high levels of TLR8 and are considered primary responders to TLR8 agonists.[2][3] Stimulation of monocytes with TLR8 agonists leads to robust production of pro-inflammatory cytokines and upregulation of co-stimulatory molecules, driving the innate immune response.[4][5]

-

Macrophages: Monocyte-derived macrophages retain and often upregulate TLR8 expression, responding potently to TLR8 ligands.[3] TLR8 activation in macrophages is crucial for anti-viral and anti-bacterial immunity.

-

Myeloid Dendritic Cells (mDCs): As professional antigen-presenting cells, mDCs express TLR8 and, upon activation, mature and initiate adaptive immune responses.[3]

-

Neutrophils: These abundant innate immune cells also express TLR8, contributing to the inflammatory response upon recognition of TLR8 ligands.[3]

-

Monocytic Myeloid-Derived Suppressor Cells (mMDSCs): TLR7/8 agonists have been shown to induce the differentiation of mMDSCs into M1-like macrophages, thereby reversing their immunosuppressive phenotype.[6]

Quantitative Cellular Responses to TLR8 Agonists

The activation of myeloid cells by TLR8 agonists results in a quantifiable cascade of events, including the production of cytokines and the upregulation of cell surface markers indicative of cellular activation and maturation.

Table 1: Cytokine Production in Human Monocytes Stimulated with TLR8 Agonists

| TLR8 Agonist | Concentration | Cell Type | Cytokine | Concentration (pg/mL) | Reference |

| 3M-002 | 1 µM | Monocytes | IL-6 | ~1500 | [4] |

| 3M-002 | 1 µM | Monocytes | TNF-α | ~2000 | [4] |

| R848 (TLR7/8) | 1 µM | Monocytes | IL-6 | ~2500 | [4] |

| R848 (TLR7/8) | 1 µM | Monocytes | TNF-α | ~3000 | [4] |

| CL075 | 0.2 µg/mL | Monocyte-derived DCs | HLA-DR | Upregulation | [5] |

| CL075 | 0.5 µg/mL | Monocyte-derived DCs | HLA-DR | Upregulation | [5] |

| CL097 (TLR7/8) | 0.2 µg/mL | Monocyte-derived DCs | HLA-DR | Upregulation | [5] |

| CL097 (TLR7/8) | 0.5 µg/mL | Monocyte-derived DCs | HLA-DR | Upregulation | [5] |

Table 2: Upregulation of Co-stimulatory Molecules on Human Monocytes

| TLR Agonist | Concentration | Cell Type | Marker | % Positive Cells (Fold Change) | Reference |

| TLR2, TLR4, TLR9 Agonists | Various | Monocytes | CD80 | Significant Upregulation | [7][8] |

| TLR2, TLR4, TLR9 Agonists | Various | Monocytes | CD86 | Significant Upregulation | [7][8] |

The TLR8 Signaling Cascade

Upon binding of an agonist, TLR8 initiates a downstream signaling cascade that is predominantly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1][9] This pathway culminates in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 5 (IRF5), which orchestrate the expression of pro-inflammatory genes.[10][11]

Experimental Protocols

Protocol 1: Isolation and Stimulation of Human Monocytes

This protocol outlines the isolation of human monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with a TLR8 agonist.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

TLR8 agonist (e.g., 3M-002, CL075)

-

96-well cell culture plates

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

-

Collect the mononuclear cell layer and transfer to a new tube.

-

Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in RPMI 1640.

-

-

Monocyte Enrichment (Negative Selection):

-

Follow the manufacturer's instructions for the RosetteSep™ Human Monocyte Enrichment Cocktail. This typically involves incubating the PBMC suspension with the antibody cocktail followed by another density gradient centrifugation.

-

Collect the enriched monocyte fraction.

-

-

Cell Culture and Stimulation:

-

Count the monocytes and assess viability using a hemocytometer and trypan blue exclusion.

-

Seed the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete RPMI 1640 medium.

-

Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the TLR8 agonist in complete RPMI 1640.

-

Remove the medium from the wells and replace it with fresh medium containing the desired concentration of the TLR8 agonist. Include a vehicle control (e.g., DMSO or PBS).

-

Incubate the plate for the desired time period (e.g., 24 hours for cytokine analysis) at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for cytokine analysis and store at -80°C.

-

The cell pellet can be used for flow cytometry analysis of surface markers.

-

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol provides a general procedure for quantifying TNF-α in cell culture supernatants using a sandwich ELISA kit.[12][13][14][15] Always refer to the specific manufacturer's protocol for the kit being used.

Materials:

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (as provided in the kit or PBS with 1% BSA)

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute the capture antibody to the recommended concentration in coating buffer.

-

Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

-

Seal the plate and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with Wash Buffer.

-

Add 200 µL of Assay Diluent to each well to block non-specific binding.

-

Seal the plate and incubate for at least 1 hour at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times with Wash Buffer.

-

Prepare a standard curve by performing serial dilutions of the recombinant TNF-α standard in Assay Diluent.

-

Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells.

-

Seal the plate and incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the streptavidin-HRP conjugate to the recommended concentration in Assay Diluent.

-

Add 100 µL of the diluted streptavidin-HRP to each well.

-

Seal the plate and incubate for 30 minutes at room temperature in the dark.

-

-

Development and Measurement:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.

-

Protocol 3: Flow Cytometry for CD80 and CD86 Expression

This protocol describes the staining of stimulated monocytes for the analysis of the co-stimulatory molecules CD80 and CD86 by flow cytometry.[16]

Materials:

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc Block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies against human CD14, CD80, and CD86

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

After stimulation (as described in Protocol 1), gently scrape the adherent monocytes from the wells.

-

Transfer the cell suspension to FACS tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of cold FACS Buffer.

-

-

Fc Receptor Blocking:

-

Add Fc Block to the cell suspension according to the manufacturer's instructions.

-

Incubate for 10 minutes at 4°C.

-

-

Antibody Staining:

-

Prepare a cocktail of fluorochrome-conjugated antibodies (anti-CD14, anti-CD80, anti-CD86) in FACS Buffer at the recommended dilutions.

-

Add the antibody cocktail to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

As a control, stain a separate aliquot of cells with the corresponding isotype control antibodies.

-

-

Washing:

-

Add 1 mL of cold FACS Buffer to each tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and repeat the wash step.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of cold FACS Buffer.

-

Acquire the samples on a flow cytometer. Set the gates to identify the monocyte population based on forward and side scatter, and then on CD14 expression.

-

Analyze the expression of CD80 and CD86 on the gated CD14+ monocytes.

-

Conclusion

The targeted activation of TLR8 in myeloid cells presents a promising avenue for therapeutic intervention in a range of diseases, including infectious diseases and cancer. A thorough understanding of the responsive cell types, the intricacies of the signaling pathways, and the quantitative cellular outcomes is paramount for the rational design and development of novel TLR8-targeted immunomodulatory agents. The protocols and data presented in this guide offer a foundational resource for researchers and drug developers in this exciting field.

References

- 1. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 2. Toll‐Like Receptor 8 is Expressed in Monocytes in Contrast to Plasmacytoid Dendritic Cells and Mediates Aberrant Interleukin‐10 Responses in Patients With Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TLR8-mediated activation of human monocytes inhibits TL1A expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of TLR Agonists on the Differentiation and Function of Human Monocytic Myeloid Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MYD88 - Wikipedia [en.wikipedia.org]

- 10. TIRAP/Mal Positively Regulates TLR8-Mediated Signaling via IRF5 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The interferon regulatory factor, IRF5, is a central mediator of toll-like receptor 7 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abcam.cn [abcam.cn]

- 15. fn-test.com [fn-test.com]

- 16. Frontiers | Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 [frontiersin.org]

In Vitro Characterization of TLR8 Agonist 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TLR8 agonist 6, also referred to as Compound A. This synthetic small molecule is a potent and selective activator of Toll-like receptor 8 (TLR8), a key component of the innate immune system. Activation of TLR8 by agonist 6 triggers a signaling cascade that results in the production of pro-inflammatory cytokines, making it a promising candidate for applications in immunotherapy and vaccine adjuvant development.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and potency.

| Parameter | Value | Assay System | Reference |

| TLR8 Activation (EC50) | 0.052 µM | HEK-Blue™ TLR8 Reporter Cells | [1][2] |

| IL-12p40 Production (EC50) | 0.031 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1][2] |

Table 1: In Vitro Potency of this compound

| Agonist | TLR8 Activation (EC50) | Assay System | Reference |

| DN052 | 6.7 nM | HEK-Blue™ hTLR8 Cells | [3] |

| Motolimod (VTX-2337) | 108.7 nM | HEK-Blue™ hTLR8 Cells | [3] |

Table 2: Comparative Potency of Other Selective TLR8 Agonists

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

HEK-Blue™ TLR8 Reporter Assay

This assay is used to determine the potency of TLR8 agonists in activating the TLR8 signaling pathway. It utilizes a HEK293 cell line stably co-transfected with the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine

-

This compound (Compound A)

-

QUANTI-Blue™ Solution

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-650 nm)

Procedure:

-

Cell Seeding: Suspend HEK-Blue™ hTLR8 cells in fresh, pre-warmed DMEM and seed at a density of 5 x 104 cells/well in a 96-well plate.

-

Agonist Preparation: Prepare serial dilutions of this compound in DMEM.

-

Cell Stimulation: Add the diluted agonist to the appropriate wells of the cell plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR8 agonist like R848).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Add 20 µL of the cell culture supernatant to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-650 nm using a spectrophotometer.

-

-

Data Analysis: Determine the EC50 value by plotting the absorbance against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.

Cytokine Profiling in Human PBMCs

This assay measures the ability of this compound to induce the production of pro-inflammatory cytokines in primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

-

RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine

-

This compound (Compound A)

-

96-well round-bottom cell culture plates

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for desired cytokines (e.g., IL-12p40, TNF-α, IL-6)

Procedure:

-

PBMC Seeding: Resuspend PBMCs in RPMI-1640 medium and seed at a density of 2 x 105 cells/well in a 96-well plate.

-

Agonist Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium.

-

Cell Stimulation: Add the diluted agonist to the appropriate wells. Include a vehicle control and a positive control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions. A general ELISA protocol is outlined below:

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the EC50 value for the induction of each cytokine.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the in vitro characterization of this compound.

Caption: TLR8 Signaling Pathway initiated by Agonist 6.

Caption: Workflow for HEK-Blue™ TLR8 Reporter Gene Assay.

Caption: Workflow for Cytokine Profiling in Human PBMCs.

References

The In Vivo Landscape of Selective TLR8 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of selective Toll-like receptor 8 (TLR8) agonists, a promising class of immunomodulatory agents. By activating TLR8, primarily expressed in myeloid cells, these molecules trigger a cascade of innate and adaptive immune responses, demonstrating therapeutic potential in oncology and infectious diseases. This document synthesizes preclinical and clinical data, focusing on quantitative outcomes and detailed experimental methodologies to support ongoing research and development efforts.

Introduction to TLR8 Agonism

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral pathogens.[1] Its activation in human myeloid cells—including monocytes, macrophages, and conventional dendritic cells (cDCs)—initiates a potent MyD88-dependent signaling pathway.[2] This cascade culminates in the activation of transcription factors like NF-κB, leading to the production of a distinct profile of pro-inflammatory cytokines and chemokines, notably IL-12, TNF-α, and IL-18.[1][3] This cytokine milieu is critical for driving Th1-polarized adaptive immunity, activating natural killer (NK) cells, and enhancing antigen-specific T-cell responses.[4] Selective TLR8 agonists are small molecules designed to harness this pathway for therapeutic benefit.

Featured Selective TLR8 Agonists

This guide focuses on the in vivo effects of three prominent selective TLR8 agonists:

-

Motolimod (VTX-2337): A benzazepine compound that has been evaluated in multiple clinical trials for oncology indications.[5][6][7]

-

Selgantolimod (GS-9688): An orally available small molecule in clinical development for the treatment of chronic hepatitis B (CHB).[3][4][8][9]

-

DN052: A novel, highly potent and selective TLR8 agonist being developed for cancer immunotherapy.[10][11][12]

In Vivo Pharmacodynamic Effects

Activation of TLR8 in vivo leads to a rapid and robust induction of circulating cytokines and chemokines, and the activation of various immune cell subsets.

Cytokine and Chemokine Induction

The hallmark of selective TLR8 agonism in vivo is the potent, dose-dependent induction of Th1-polarizing and pro-inflammatory cytokines.

| Agonist | Model System | Dose | Key Cytokines/Chemokines Induced | Peak Time | Reference |

| Motolimod (VTX-2337) | Human (SCCHN Patients) | 2.0 - 3.9 mg/m² (SC) | IL-6, G-CSF, MCP-1, MIP-1β | ~4-8 hours | [7] |

| Selgantolimod (GS-9688) | Woodchuck (Uninfected) | ≥1 mg/kg (Oral) | IL-12p40 | 4-8 hours | [4][8] |

| Selgantolimod (GS-9688) | Human (Healthy Volunteers) | Single Oral Doses | IL-12p40, IL-1RA | ~4 hours | |

| DN052 | Cynomolgus Monkey | Not specified | Strong induction of pro-inflammatory cytokines | Not specified | [10][11][12] |

Immune Cell Activation

Selective TLR8 agonists potently activate multiple arms of the immune system, including NK cells and myeloid cells. This activation is crucial for their anti-tumor and anti-viral effects.

| Agonist | Model System | Key Immune Cell Effects | Reference |

| Motolimod (VTX-2337) | Human (SCCHN Patients) | Increased frequency and activation of circulating NK cells.[13] Primes NK cells for enhanced response to activation signals.[6] | [6][13] |

| Selgantolimod (GS-9688) | Human PBMCs (in vitro) | Activates cDCs and mononuclear phagocytes.[3] Increases frequency of activated NK cells, MAIT cells, and HBV-specific CD8+ T cells.[3] Reduces frequency of monocytic MDSCs. | [3] |

| DN052 | Mouse Models | Reverses immune suppression by Treg cells and induces apoptosis of MDSCs. | [10] |

In Vivo Efficacy

The immune activation driven by selective TLR8 agonists has been translated into significant therapeutic efficacy in preclinical models and encouraging signals in clinical trials.

Anti-Tumor Efficacy

| Agonist | Combination Agent | Cancer Model | Key Efficacy Results | Reference |

| Motolimod (VTX-2337) | Cetuximab | Human Recurrent/Metastatic SCCHN (Phase 1b) | Overall Response Rate (ORR): 15%; Disease Control Rate (DCR): 54%.[13] | [13] |

| Motolimod (VTX-2337) | Chemotherapy + Cetuximab | Human Recurrent/Metastatic SCCHN (Phase 2) | No significant improvement in Progression-Free Survival (PFS) or Overall Survival (OS) in the overall population.[14] In HPV+ patients, significantly longer PFS (7.8 vs 5.9 mo) and OS (15.2 vs 12.6 mo) was observed.[14] | [14] |

| DN052 | Monotherapy | Mouse Syngeneic Tumor Models | Strongly suppressed tumor growth in a dose-dependent manner; caused complete tumor regression in some mice.[8] | [8] |

| DN052 | Anti-PD-1 or Chemotherapy | Mouse Syngeneic Tumor Models | Enhanced efficacy compared to single agents.[8][10] | [8][10] |

Anti-Viral Efficacy

| Agonist | Virus Model | Key Efficacy Results | Reference |

| Selgantolimod (GS-9688) | Woodchuck Hepatitis Virus (WHV) | 3 mg/kg weekly oral dose induced a >5 log10 reduction in serum viral load.[1][9] Reduced WHV surface antigen (WHsAg) to undetectable levels in 50% of treated animals, with a sustained response post-treatment.[1][8][9] Reduced intrahepatic WHV RNA and DNA by >95% in responders.[8][9] | [1][8][9] |

Signaling Pathways and Mechanisms of Action

Selective TLR8 agonists function by triggering a well-defined intracellular signaling cascade, leading to a multi-faceted immune response.

TLR8 Signaling Pathway

Upon binding its ligand in the endosome, TLR8 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of MAPKs and the transcription factor NF-κB, which drives the expression of inflammatory cytokines.

Experimental Workflow Example

The following diagram illustrates a typical workflow for an in vivo efficacy study of a TLR8 agonist in a syngeneic mouse tumor model.

Detailed Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of selective TLR8 agonists.

Woodchuck Model of Chronic Hepatitis B (GS-9688)

-

Animal Model: Adult woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV).[4][8]

-

Housing: Maintained in a specific pathogen-free environment with appropriate housing and enrichment.[4]

-

Dosing Regimen:

-

Sample Collection and Analysis:

-

Blood Sampling: Blood was collected at various time points before, during, and after the treatment period for pharmacokinetic (PK), pharmacodynamic (PD), and virology analysis.[8]

-

Cytokine Analysis: Serum IL-12p40 levels were quantified using a custom-developed woodchuck-specific ELISA. The lower limit of detection for the assay was 4 pg/mL.[8] Blood for PD analysis was collected at baseline and at time points post-dosing (e.g., 4-8 hours) to capture peak cytokine induction.[8]

-

Virology: Serum WHV DNA was quantified by qPCR. WHV surface antigen (WHsAg) was measured by immunoassay.

-

Liver Biopsy: Liver biopsies were taken prior to treatment for transcriptomic (RNA-Seq) analysis.[8][9]

-

Syngeneic Mouse Tumor Model (e.g., CT26)

-

Animal Model: Female BALB/c mice, typically 6-12 weeks old.[10][12]

-

Cell Line: CT26, a murine colon carcinoma cell line.[10][12]

-

Tumor Implantation:

-

CT26 cells are cultured under standard conditions and harvested during the exponential growth phase.

-

A suspension of 0.1 - 1 x 10⁶ viable CT26 cells in 100 µL of saline or a mixture with Matrigel is injected subcutaneously into the right flank of each mouse.[10][12]

-

Tumors are allowed to grow until they reach a palpable size, typically around 100-120 mm³, before randomization into treatment groups.[2][12] Tumor volume is calculated using the formula: (width² x length) / 2.

-

-

Dosing Regimen:

-

Agonists (e.g., DN052) are administered via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Dosing schedules vary but can include treatment once or twice weekly for several weeks.

-

-

Endpoint Analysis:

-

Tumor Growth: Tumor volume is measured 2-3 times per week with calipers.[12] At the end of the study, tumors are excised and weighed.[12]

-

Immune Cell Profiling: Tumors, spleens, and lymph nodes are harvested and processed into single-cell suspensions.[2] Multi-color flow cytometry is used to analyze immune cell populations. A typical panel for Myeloid-Derived Suppressor Cells (MDSCs) would identify them as CD11b+Gr1+ in mice or, more specifically in humans, as Lin-HLA-DR-/lowCD33+CD11b+.[15][16]

-

Conclusion

Selective TLR8 agonists represent a potent and versatile class of immunomodulators with demonstrated in vivo activity. By inducing a robust, Th1-polarizing cytokine response and activating key effector cells like NK cells, they can mediate significant anti-tumor and anti-viral effects. The data from human trials with motolimod and preclinical studies with selgantolimod and DN052 underscore the therapeutic potential of this pathway. Future work will likely focus on optimizing combination therapies, identifying predictive biomarkers to select patient populations most likely to respond, and further refining the therapeutic index of next-generation agonists. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for advancing these efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response [antineo.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity | PLOS One [journals.plos.org]

- 7. Late-Stage Cancer Patients Remain Highly Responsive to Immune Activation by the Selective TLR8 Agonist Motolimod (VTX-2337) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toll‐Like Receptor 8 Agonist GS‐9688 Induces Sustained Efficacy in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-Like Receptor 8 Agonist GS-9688 Induces Sustained Efficacy in the Woodchuck Model of Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 11. Animal model [bio-protocol.org]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Phase Ib Trial of the Toll-like Receptor 8 Agonist, Motolimod (VTX-2337), Combined with Cetuximab in Patients with Recurrent or Metastatic SCCHN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of TLR Agonists on the Differentiation and Function of Human Monocytic Myeloid Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TLR8 Agonists in Myeloid Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Toll-like receptor 8 (TLR8) agonists in modulating the function of myeloid cells. Myeloid cells, including monocytes, macrophages, and dendritic cells, are pivotal components of the innate immune system, and their activation via TLR8 presents a promising avenue for therapeutic interventions in infectious diseases and oncology. This document provides a comprehensive overview of the TLR8 signaling pathway, quantitative data on the effects of TLR8 agonists, and detailed experimental protocols for studying these interactions.

Introduction to TLR8 and its Agonists

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral replication.[1] Its expression is predominantly found in myeloid cells, making it a key sensor of viral and bacterial pathogens.[2] TLR8 agonists are molecules that bind to and activate TLR8, mimicking the presence of these pathogens and thereby triggering a robust innate immune response. Several synthetic small molecule TLR8 agonists, such as Motolimod (VTX-2337) and Selgantolimod (GS-9688), are under investigation for their therapeutic potential.[3][4]

The TLR8 Signaling Pathway in Myeloid Cells

Upon binding of an agonist, TLR8 initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 5 (IRF5), culminating in the production of pro-inflammatory cytokines and chemokines.

The key steps in the TLR8 signaling pathway are as follows:

-

Ligand Recognition: TLR8, located in the endosome, recognizes and binds to its specific agonist (e.g., ssRNA or a synthetic small molecule).

-

MyD88 Recruitment: Upon activation, TLR8 recruits the MyD88 adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.

-

IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.

-

TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6 activates transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates two major downstream pathways:

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

-

MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascade, including p38 and JNK, which contribute to the inflammatory response.

-

-

IRF5 Activation: TLR8 signaling also leads to the activation of IRF5, a key transcription factor for the induction of Type I interferons and IL-12.

Quantitative Effects of TLR8 Agonists on Myeloid Cells

TLR8 agonists induce a dose-dependent production of a variety of cytokines and chemokines from myeloid cells. The specific profile and magnitude of this response can vary depending on the cell type, the specific agonist used, and the experimental conditions.

Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| TLR8 Agonist | Concentration | Cell Type | Cytokine | Fold Increase / Concentration | Reference |

| Motolimod (VTX-2337) | 167 nM | Human PBMCs | TNF-α | ~1000 pg/mL | [5] |

| Motolimod (VTX-2337) | 500 nM | Human PBMCs | TNF-α | ~2000 pg/mL | [5] |

| Motolimod (VTX-2337) | 100 nM | Human PBMCs | IL-12 | ~500 pg/mL | [3][6] |

| Selgantolimod (GS-9688) | 1 µM | Human PBMCs | IL-12p40 | >10-fold | [7] |

| Selgantolimod (GS-9688) | 1 µM | Human PBMCs | TNF-α | >5-fold | [7] |

| CL075 | 1 µg/mL | Human PBMCs | IL-12 | Significant increase | [8] |

| CL075 | 1 µg/mL | Human PBMCs | TNF-α | Significant increase | [9] |

Cytokine Production in Human Monocytes and Macrophages

| TLR8 Agonist | Concentration | Cell Type | Cytokine | Fold Increase / Concentration | Reference |

| Motolimod (VTX-2337) | 100 nM | Human Monocytes | TNF-α | Significant increase | [3][6] |

| Motolimod (VTX-2337) | 100 nM | Human Monocytes | IL-12 | Significant increase | [3][6] |

| Selgantolimod (GS-9688) | 1 µM | Human Monocytes | IL-6 | Significant increase | [10] |

| Selgantolimod (GS-9688) | 1 µM | Human Monocytes | IL-18 | Significant increase | [10] |

| CL075 | 1 µg/mL | Human Monocytes | TNF-α | ~4000 pg/mL | [11] |

| CL075 | 1 µg/mL | Human Monocytes | IL-12p70 | ~100 pg/mL | [11] |

Upregulation of Activation Markers on Myeloid Cells

| TLR8 Agonist | Concentration | Cell Type | Marker | % Positive Cells / MFI | Reference |

| Selgantolimod (GS-9688) | 3.0 mg (in vivo) | mDCs | CD40 | Significant increase | [10] |

| Selgantolimod (GS-9688) | 3.0 mg (in vivo) | mDCs | CD86 | Significant increase | [10] |

| Selgantolimod (GS-9688) | 1 µM | cDCs | CD40 | Increased MFI | [7] |

| Selgantolimod (GS-9688) | 1 µM | Monocytes | CD40 | Increased MFI | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of TLR8 agonists in myeloid cells.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

15 mL or 50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with PBS in a conical tube.

-

Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).

-

Collect the buffy coat, which contains the PBMCs, using a sterile pipette.

-

Transfer the PBMCs to a new 50 mL conical tube and wash with PBS.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Stimulation of Myeloid Cells with TLR8 Agonists

This protocol outlines the in vitro stimulation of isolated myeloid cells with TLR8 agonists.

Materials:

-

Isolated myeloid cells (PBMCs, monocytes, etc.)

-

Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

TLR8 agonist (e.g., Motolimod, Selgantolimod, CL075)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed the myeloid cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Prepare serial dilutions of the TLR8 agonist in complete RPMI 1640 medium.

-

Add the desired concentrations of the TLR8 agonist to the wells containing the cells. Include a vehicle control (e.g., DMSO) for comparison.

-

Incubate the plate in a humidified CO2 incubator at 37°C for the desired time period (e.g., 6, 24, or 48 hours).

-

After incubation, collect the cell culture supernatants for cytokine analysis and/or harvest the cells for flow cytometry or gene expression analysis.

Measurement of Cytokine Production by ELISA

This protocol describes the quantification of specific cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA kit for the cytokine of interest (e.g., human IL-12p70, TNF-α)

-

Cell culture supernatants from stimulated cells

-

Microplate reader

Procedure:

-

Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Add the capture antibody to the wells of the ELISA plate and incubate.

-

Wash the plate to remove unbound antibody.

-

Block the plate to prevent non-specific binding.

-

Add the standards and samples (cell culture supernatants) to the wells and incubate.

-

Wash the plate.

-

Add the detection antibody and incubate.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the plate.

-

Add the substrate solution and incubate to allow for color development.

-

Add the stop solution to stop the reaction.

-

Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Analysis of Myeloid Cell Activation by Flow Cytometry

This protocol details the use of flow cytometry to analyze the expression of cell surface markers on myeloid cells following stimulation with TLR8 agonists.

Materials:

-

Stimulated myeloid cells

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against myeloid cell markers (e.g., CD14, CD11c, HLA-DR, CD80, CD86, CD40)

-

Flow cytometer

Procedure:

-

Harvest the stimulated cells and wash them with FACS buffer.

-

Resuspend the cells in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Add the fluorochrome-conjugated antibodies to the cell suspension at the manufacturer's recommended concentrations.

-

Incubate the cells on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Conclusion

TLR8 agonists are potent activators of myeloid cells, inducing a robust pro-inflammatory response characterized by the production of key cytokines and the upregulation of co-stimulatory molecules. This guide provides a foundational understanding of the mechanisms of TLR8 signaling and the functional consequences of its activation in myeloid cells. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of TLR8 agonists. Further investigation into the nuanced effects of different TLR8 agonists on various myeloid cell subsets will be crucial for the development of targeted and effective immunotherapies.

References

- 1. scienceopen.com [scienceopen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. VTX-2337 Is a Novel TLR8 Agonist That Activates NK Cells and Augments ADCC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Motolimod, a selective TLR8 agonist induces apoptosis in monocytic myeloid-derived suppressor cells (M-MDSC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of TLR8 Agonist GS‐9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]